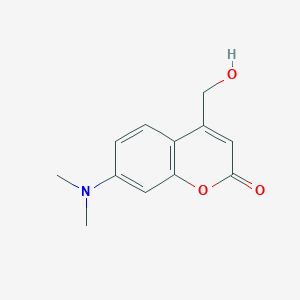
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their biological and chemical significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxycoumarin with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxymethyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
7-(Dimethylamino)-2H-1-benzopyran-2-one: Lacks the hydroxymethyl group, resulting in different chemical properties.
4-(Hydroxymethyl)-2H-1-benzopyran-2-one: Lacks the dimethylamino group, affecting its biological activity.
7-(Dimethylamino)-4-methyl-2H-1-benzopyran-2-one: Contains a methyl group instead of a hydroxymethyl group, leading to variations in reactivity.
Uniqueness
The presence of both the dimethylamino and hydroxymethyl groups in 7-(Dimethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
105567-75-7 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13(2)9-3-4-10-8(7-14)5-12(15)16-11(10)6-9/h3-6,14H,7H2,1-2H3 |
Clave InChI |
LMHJJCKZAQJEOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
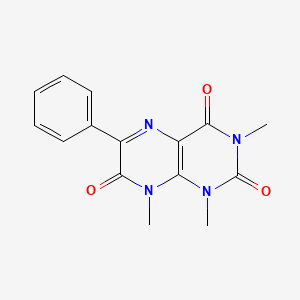
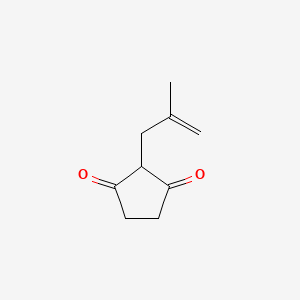
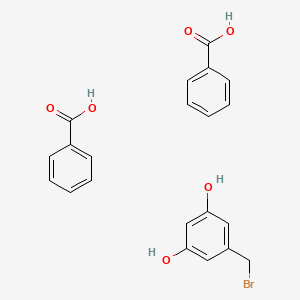
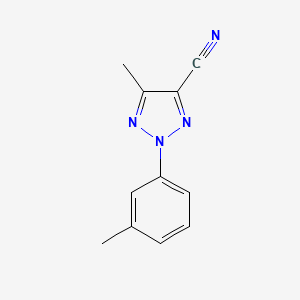
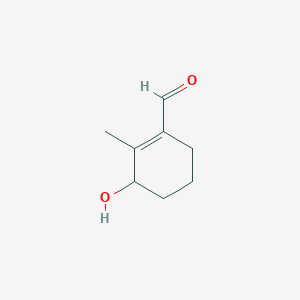
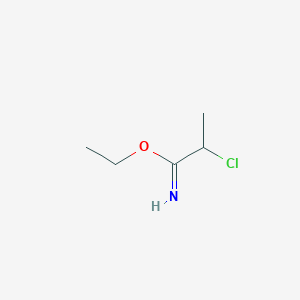
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
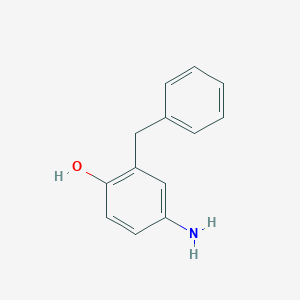
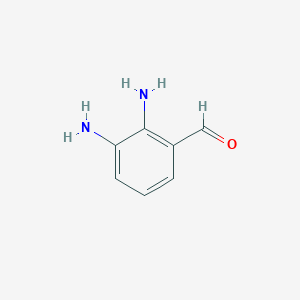
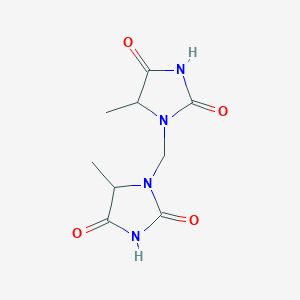
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)

